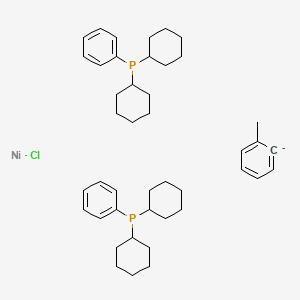
chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is a complex organophosphorus compound that combines the properties of chloronickel, dicyclohexyl(phenyl)phosphane, and methylbenzene
Mechanism of Action
Target of Action
Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% is primarily used as an air-stable nickel precatalyst . Its primary targets are terminal alkenes, which are unsaturated hydrocarbons .
Mode of Action
This compound acts as a precatalyst for the internally-selective benzylation of terminal alkenes . Benzylation is a type of alkylation reaction where a benzyl group is introduced into an organic compound. In this case, the terminal alkenes undergo benzylation, resulting in substituted allylbenzene derivatives .
Result of Action
The primary result of the action of Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% is the formation of substituted allylbenzene derivatives through the internally-selective benzylation of terminal alkenes . This transformation provides rapid, convergent access to these derivatives in high yield and with regioselectivity greater than 95:5 in nearly all cases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene typically involves the reaction of chloronickel with dicyclohexyl(phenyl)phosphane in the presence of methylbenzene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the chloronickel moiety is replaced by other metal centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various metal halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted metal complexes.
Scientific Research Applications
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphenylphosphine: A similar compound with a different metal center.
Chlorodicyclohexylphosphine: Another related compound with a different substituent on the phosphorus atom.
Cyclohexyldiphenylphosphine: A compound with a similar structure but different substituents on the phosphorus atom.
Uniqueness
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is unique due to its combination of chloronickel and dicyclohexyl(phenyl)phosphane, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various metal centers and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUZLQIIYMUOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61ClNiP2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
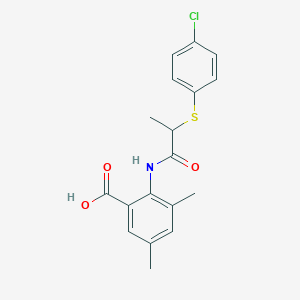
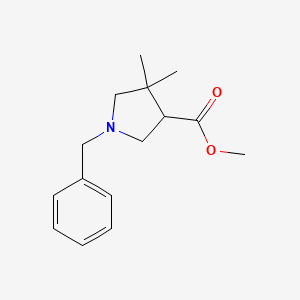
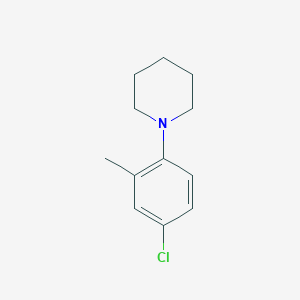
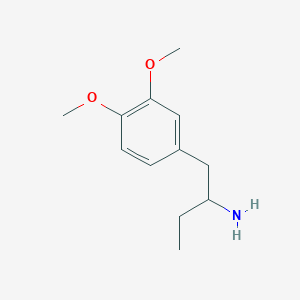

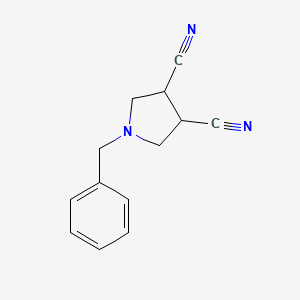
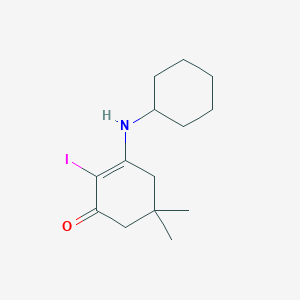
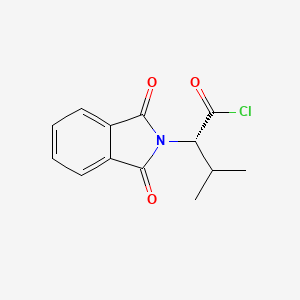
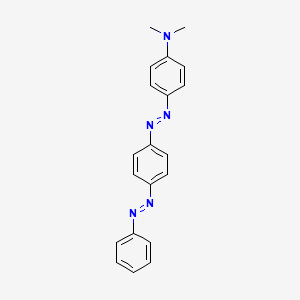
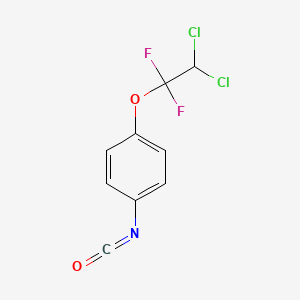
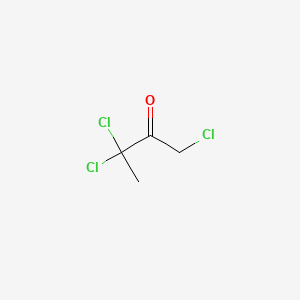

![Phenol, 2-[[(1-methylethyl)imino]methyl]-](/img/structure/B6354567.png)

